molecular formula C16H17NO B8319729 p-Acetyl-N-(alpha-methyl benzyl) aniline

p-Acetyl-N-(alpha-methyl benzyl) aniline

Cat. No.: B8319729
M. Wt: 239.31 g/mol
InChI Key: ODGMSBRJISGAFY-UHFFFAOYSA-N
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Description

p-Acetyl-N-(alpha-methyl benzyl) aniline is an aromatic amine derivative characterized by a para-acetyl (-COCH₃) group on the benzene ring and an N-substituted alpha-methyl benzyl moiety.

Synthetically, such compounds are often prepared via N-alkylation reactions, where aniline derivatives react with benzyl alcohols or halides in the presence of catalysts like Fe/Al-SBA-15 , palladacycles , or bipyridyl metal-organic frameworks . The para-substitution pattern is achieved through directing effects of the acetyl group, contrasting with the meta-selectivity challenges noted in other systems .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-[4-(1-phenylethylamino)phenyl]ethanone

InChI

InChI=1S/C16H17NO/c1-12(14-6-4-3-5-7-14)17-16-10-8-15(9-11-16)13(2)18/h3-12,17H,1-2H3

InChI Key

ODGMSBRJISGAFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below compares p-Acetyl-N-(alpha-methyl benzyl) aniline with key analogues:

Compound Name Key Substituents Molecular Weight Synthesis Method (Yield) Notable Properties/Activities
This compound -N-(α-methyl benzyl), -COCH₃ (para) ~269.34 g/mol* N-alkylation with benzyl alcohol (e.g., 80–95% yield via Fe/Al-SBA-15 ) Enhanced steric hindrance; potential catalytic or pharmacological applications
N-Phenylbenzamide -NHCOC₆H₅ (amide) 197.23 g/mol Schotten-Baumann reaction (high yield) Lower solubility due to planar amide group
4-Methyl-N-phenylbenzamide -NHCOC₆H₄CH₃ (methyl benzamide) 211.26 g/mol Acylation of aniline Increased hydrophobicity vs. acetyl derivative
(R)-N-allyl-N-(α-methyl-p-methoxybenzyl)amine -N-allyl, -OCH₃ (para) 191.27 g/mol Multi-step alkylation (85–100% yield) Methoxy group enhances electron density; chiral center impacts bioactivity
2-[benzyl(phenyl)amino]acetic acid -CH₂COOH, -N-benzyl 241.29 g/mol Condensation and alkylation Carboxylic acid group enables salt formation

*Calculated based on molecular formula C₁₆H₁₇NO.

Key Research Findings

Steric and Electronic Effects
  • Para-acetyl groups direct electrophilic substitutions para to the amine, unlike meta-carbonyl phenols/anilines, which require specialized catalysts .

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